molecular formula C7H6N2S B071502 2-(Methylthio)isonicotinonitrile CAS No. 180790-90-3

2-(Methylthio)isonicotinonitrile

Cat. No. B071502
M. Wt: 150.2 g/mol
InChI Key: KHIMMMAZSQUTMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Methylthio)isonicotinonitrile, such as tetrakis((methylthio)methyl)borate complexes and cobalt(II) 2-methylthionicotinate complexes, has been detailed in research. These studies discuss the preparation and characterization of these complexes, highlighting methods that could potentially be applied or adapted for synthesizing 2-(Methylthio)isonicotinonitrile (Ohrenberg et al., 1996); (Segl′a et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as cadmium complexes with isonicotinonitrile, provide insights into the coordination environment and crystal structure. These studies are crucial for understanding the molecular geometry and bonding patterns that could influence the properties of 2-(Methylthio)isonicotinonitrile (Chen et al., 2002).

Chemical Reactions and Properties

Research on the reactivity of isocyanates, isothiocyanates, and nitrile oxides offers valuable information on potential chemical reactions involving 2-(Methylthio)isonicotinonitrile. These studies explore the feasibility of various shifts and rearrangements, contributing to a deeper understanding of its reactivity and interaction with other molecules (Koch et al., 2011).

Scientific Research Applications

  • Synthesis of Element-Substituted Pyridines : Researchers synthesized pyridines substituted with five different elements, including a derivative of 2-(Methylthio)isonicotinonitrile. They focused on the stepwise and regioselective installation of functional groups, which could contribute to organic synthesis and potentially medicinal chemistry (Kieseritzky & Lindström, 2010).

  • Glucosinolate Hydrolysis Products : The compound has been mentioned in the context of isolating and purifying hydrolysis products from glucosinolates, which are of interest for their potential in organic synthesis and biological activities. The study provides insights into methodologies for obtaining these compounds from various plant sources (Vaughn & Berhow, 2004).

  • One-Step Synthesis Involving Nitroethenes : There's research on the synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes. It indicates the compound's role in chemical reactions leading to new structures, which could have implications in developing new materials or pharmaceuticals (Soro et al., 2006).

  • Coordination Polymers : 2-(Methylthio)isonicotinonitrile was used in the synthesis and X-ray characterization of 1- and 3D coordination polymers. This kind of research contributes to the field of materials science, particularly in understanding and creating new types of coordination polymers with various applications (Chen, Liu, & You, 2002).

  • Antioxidant Agents : Research has been done on the synthesis and evaluation of certain derivatives of the compound as potent antioxidant agents. This implies its potential utility in developing therapeutic agents or preservatives (Vartale et al., 2016).

Safety And Hazards

The safety information for “2-(Methylthio)isonicotinonitrile” indicates that it has the hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methylsulfanylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIMMMAZSQUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F von Kieseritzky, J Lindström - Synthesis, 2010 - thieme-connect.com
By stepwise and regioselective installation of functional groups, we have synthesized and characterized two pyridines, 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl) isonicotinonitrile …
Number of citations: 2 www.thieme-connect.com
H Li, S Chiba - Chem Catalysis, 2022 - cell.com
α,α,α-Trisubstituted amines (α-tertiary amines) are an important class of compounds in drug discovery programs. Herein, we report a photocatalytic method to synthesize α-tertiary …
Number of citations: 10 www.cell.com

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